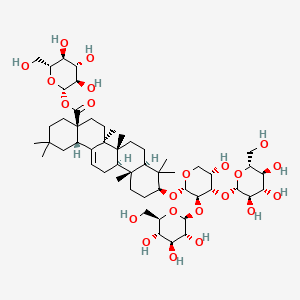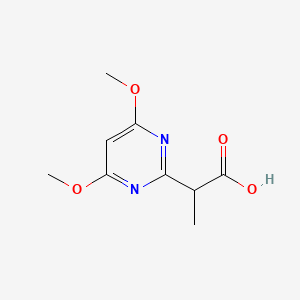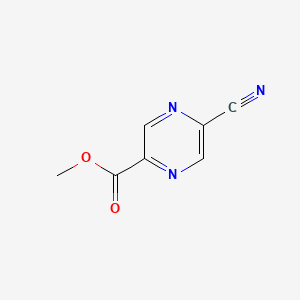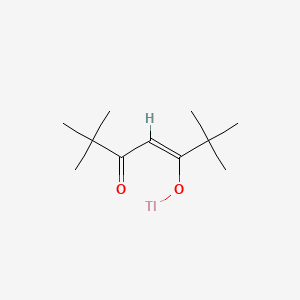
美替林
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mutilin belongs to the class of organic compounds known as mutilin derivatives. These are tricyclic diterpenoids structurally characterized by the presence of a 1-oxo-decahydro-3a,9-propanocyclopenta8annulene skeleton .
Synthesis Analysis
The biosynthesis of pleuromutilin, a derivative of mutilin, involves a linear pathway and two shunt pathways involving Pl-sdr and Pl-atf. These pathways were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .
Molecular Structure Analysis
Lefamulin, a semisynthetic pleuromutilin, has a tricyclic mutilin core that is essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions .
Chemical Reactions Analysis
The biosynthesis of pleuromutilin involves the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae. Three novel pleuromutilin congeners were isolated, and their antimicrobial activity was investigated .
Physical And Chemical Properties Analysis
Mutilin has a melting point of 68-70 °C, a predicted boiling point of 427.7±45.0 °C, and a predicted density of 1.09±0.1 g/cm3. It is stored in a hygroscopic, cool, dry place in tightly closed receptacles .
科学研究应用
Antibacterial Agent
Mutilin has been used as a potent antibacterial agent. A new pleuromutilin derivative, 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (ATTM), has shown excellent antibacterial activity . This compound could serve as a possible lead compound for the development of antibacterial drugs .
In Vivo Efficacy and Toxicity Studies
In vivo efficacy and toxicity evaluations of ATTM have been performed. The efficacy of ATTM was evaluated by measuring the survival of mice after a lethal challenge with methicillin-resistant Staphylococcus aureus (MRSA). The 50% effective dose (ED 50) was 5.74 mg/kg by the intravenous route .
Acute Toxicity Studies
In an oral single-dose toxicity study, ATTM was orally administered to mice at different doses and the 50% lethal dose (LD 50) was calculated to be 2304.4 mg/kg by the Bliss method .
Subchronic Oral Toxicity Studies
The results of the subchronic oral toxicity study in rats showed no mortality, exterior signs of toxicity, or differences in the total weight gain or relative organ weights between the treated groups and control group after administration .
Biosynthesis of Pleuromutilin Congeners
Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . The biosynthesis of pleuromutilin congeners has been studied using an Aspergillus oryzae expression platform .
Development of Novel Pleuromutilin Analogues
This study expands our knowledge on the biosynthesis of pleuromutilin and provides avenues for the development of novel pleuromutilin analogues by combining synthetic biology and synthetic chemistry .
作用机制
Target of Action
Mutilin, a member of the pleuromutilin class of antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .
Mode of Action
Mutilin interacts with its target by inhibiting protein synthesis. It achieves this by preventing the binding of transfer RNA (tRNA) for peptide transfer . This unique mechanism of action allows mutilin to be active against typical and atypical bacteria that cause diseases like community-acquired pneumonia .
Biochemical Pathways
Mutilin affects the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, it disrupts the normal function of the peptidyl transferase center (PTC), thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, making mutilin an effective antibacterial agent .
Pharmacokinetics
The pharmacokinetics of mutilin derivatives, such as lefamulin, have been studied. Lefamulin, a semisynthetic pleuromutilin, has a tricyclic mutilin core essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions . Modifications of the C14 side chain result in improved solubility and metabolic stability, enhancing antimicrobial activity and allowing lefamulin to overcome bacterial mutations and resistance .
Result of Action
The primary result of mutilin’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes mutilin and its derivatives effective against a variety of bacterial infections, including those caused by drug-resistant strains .
安全和危害
未来方向
属性
IUPAC Name |
(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUUFWIMEGVAQS-JAFVRLMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Pleuromutilin antibiotics, such as tiamulin, exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial ribosome. [] This binding occurs specifically at the A-tRNA binding site, interfering with the crucial process of peptide bond formation and thus inhibiting bacterial protein synthesis. [, ]
A: While pleuromutilins, chloramphenicol, clindamycin, and streptogramins all target the PTC, their specific binding sites and interactions with rRNA differ. [] Understanding these differences can guide the development of modified or hybridized drugs with enhanced or broader-spectrum antibacterial activity.
A: Pleuromutilin and its derivatives share a tricyclic diterpene structure, which is crucial for their antibacterial activity. [, , ]
A: Mutilin is a degradation product of pleuromutilin and lacks the glycolic acid subunit at the C14 position. [, , ] While mutilin itself is inactive, its esters, particularly those of substituted thioglycolic acids, exhibit significantly enhanced antibacterial activity. [, ]
A: The carbonyl group within the five-membered ring and the hydroxyl group at C11 are essential for pleuromutilin activity. [] The vinyl group can be hydrogenated without compromising activity. []
A: The C14 position offers significant opportunities for structural modification to enhance activity and solubility. [, , ] Esterification of the C14 hydroxyl group, especially with substituted thioglycolic acids, notably increases antibacterial potency. []
A: Incorporating basic functional groups at the C14 side chain often results in derivatives with enhanced antimicrobial activity, particularly against Gram-positive bacteria and mycoplasmas. [, ]
A: Adding benzene sulfonamide moieties to the C14 side chain significantly improves activity against Gram-positive bacteria, including drug-resistant strains like MRSA. [] This modification highlights the potential for developing pleuromutilin-sulfonamide hybrids with potent and broad-spectrum antibacterial activity.
A: Pleuromutilin derivatives incorporating an amino thiazolyl ring demonstrate improved aqueous solubility and potent antibacterial activity against susceptible and resistant Gram-positive bacteria. [] Molecular docking studies suggest that the amino thiazolyl ring interacts with the 50S ribosomal subunit, contributing to its enhanced activity. []
A: Researchers have explored various synthetic routes, including total synthesis and semi-synthetic approaches. Total synthesis provides precise control over stereochemistry and allows access to diverse analogues. [, , , , , , ] Semi-synthetic approaches utilize naturally occurring pleuromutilin or mutilin as starting materials for modifications. [, , , ]
A: Strategies like SmI2-mediated cyclization cascades have been successfully employed to achieve excellent diastereocontrol during the construction of the pleuromutilin core structure. [, ]
A: Nickel-catalyzed reductive cyclization of an appropriately functionalized precursor has been utilized to construct the eight-membered ring of pleuromutilin. [, ]
A: Pleuromutilin antibiotics often exhibit poor water solubility, posing challenges for formulation and administration. []
A: Incorporating polar or ionizable groups, such as amino thiazolyl rings or forming salts with appropriate counterions, can enhance solubility and bioavailability. [, ]
A: Pleuromutilin antibiotics undergo extensive metabolism, primarily through hydroxylation, demethylation, and oxidation. [, ] Hydroxylation at the 2β and 8α positions of the mutilin moiety is a major metabolic route. [, ]
A: Yes, significant interspecies differences in the metabolism of pleuromutilin antibiotics have been observed. [, ]
A: Rapid metabolism can lead to a shorter duration of action and potentially lower bioavailability, influencing the overall efficacy of these antibiotics. []
A: Resistance to pleuromutilins can arise from mutations in ribosomal RNA, particularly in regions involved in drug binding. [] Additionally, enzymatic inactivation or efflux mechanisms may contribute to resistance.
A: Pleuromutilin derivatives are currently used in both human and veterinary medicine for treating bacterial infections. [, , , , ] Their unique mechanism of action and activity against some drug-resistant bacteria make them promising candidates for further development to combat the growing threat of antimicrobial resistance.
ANone: Future research could focus on:
- Developing novel derivatives with improved activity against Gram-negative bacteria and resistant strains. [, , ]
- Optimizing pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. [, ]
- Exploring new drug delivery systems to enhance efficacy and reduce toxicity. []
- Understanding resistance mechanisms in detail and developing strategies to circumvent them. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)